{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
Overview
Description
The compound {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a methanesulfonylphenyl group and an ethylamine chain, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the methanesulfonylphenyl group through electrophilic aromatic substitution. The final step involves the attachment of the ethylamine chain via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts and reagents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The imidazole ring and ethylamine chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the imidazole ring or ethylamine chain.
Scientific Research Applications
{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methanesulfonylphenyl group may enhance the compound’s binding affinity and specificity, while the ethylamine chain can influence its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- {2-[4-(4-methylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
- {2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
- {2-[4-(4-nitrophenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine
Uniqueness
The uniqueness of {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine lies in its methanesulfonylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-[5-(4-methylsulfonylphenyl)-1H-imidazol-2-yl]ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXJHCAISGCVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=NC=C(N1)C2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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